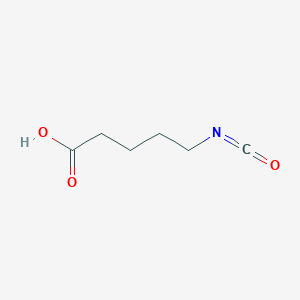
Methyl 3-amino-4-chloro-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-amino-5-methylbenzoate using N-chlorosuccinimide in dichloromethane at room temperature. The reaction mixture is then extracted and purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
Hydrochloric Acid: Commonly used for hydrolysis reactions.
Sodium Borohydride: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the methyl ester group yields 3-amino-4-chloro-5-methylbenzoic acid .
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-chloro-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-4-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-3-chloro-5-methylbenzoate
- Methyl 4-amino-3-chlorobenzoate
- Methyl 4-amino-3-methylbenzoate
Uniqueness
Methyl 3-amino-4-chloro-5-methylbenzoate is unique due to the specific positioning of the amino, chloro, and methyl ester groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 3-amino-4-chloro-5-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3 |
Clave InChI |
FDZWSBXZDDWBMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B15272542.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)


![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)

